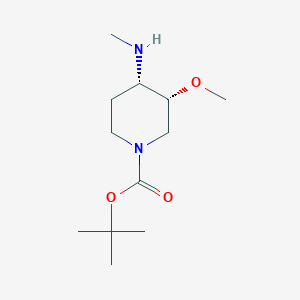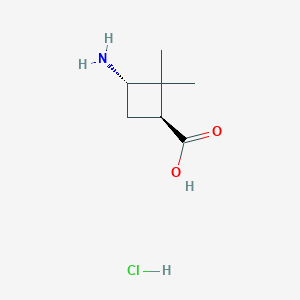
2-(4-Chlorophenyl)pyridin-4-amine
Übersicht
Beschreibung
“2-(4-Chlorophenyl)pyridin-4-amine” is an organic compound with the molecular formula C11H9ClN2. It has a molecular weight of 204.66 . The compound is characterized by the presence of a pyridine ring and a phenyl ring, both of which are aromatic .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)pyridin-4-amine” consists of a pyridine ring and a phenyl ring. The InChI code for this compound is 1S/C11H9ClN2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-7H, (H2,13,14) .Physical And Chemical Properties Analysis
“2-(4-Chlorophenyl)pyridin-4-amine” has a molecular weight of 204.66 . Other physical and chemical properties such as solubility, melting point, and boiling point are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Polymerization Catalyst
The compound serves as an effective catalyst in polymerization processes. For example, it's used in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), displaying high efficiency and fast reaction rates due to its high basicity and less steric hindrance in coordination with copper (Kim et al., 2018).
Structural Analysis in Chemistry
2-(4-Chlorophenyl)pyridin-4-amine is utilized in the study of crystal structures. Its derivatives, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, have been characterized through techniques like FT-IR, NMR, and X-ray diffraction (Adeleke & Omondi, 2022).
Synthesis of Novel Compounds
It is instrumental in the synthesis of novel chemical structures, such as pyrido[1,2-b][2,4]benzodiazepine derivatives and quaternary pyridinium salts (Kovtunenko et al., 2012).
Kinetics and Mechanism Studies
This compound is used in studies exploring the kinetics and mechanisms of various chemical reactions. Research involving aminolysis and pyridinolysis of specific thiocarbonates and carbonates provides insights into reaction rates and mechanisms (Castro et al., 2008; Castro et al., 2009).
Coordination Chemistry and Luminescence Studies
2-(4-Chlorophenyl)pyridin-4-amine plays a role in the formation of coordination complexes with metals, contributing to studies in luminescent properties and structural analysis (Amirnasr et al., 2001; Zhang et al., 2013).
Corrosion Inhibition Studies
Research has shown its derivatives, like (4-chloro-benzylidene)-pyridine-2-yl-amine, to be effective corrosion inhibitors for mild steel in hydrochloric acid, highlighting its potential in material science (Ashassi-Sorkhabi et al., 2005).
Potential Chemotherapeutic Applications
Some derivatives have been synthesized and screened for antimicrobial activities, suggesting potential applications in chemotherapy (Jain et al., 2006).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUFMKKUYRIPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)pyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate](/img/structure/B1403518.png)


![(5aS,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide](/img/structure/B1403521.png)
![8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid](/img/structure/B1403523.png)
![6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one](/img/structure/B1403528.png)

![2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL](/img/structure/B1403533.png)

![Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate](/img/structure/B1403535.png)
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1403536.png)

